molecular formula C5H4BrFN2 B1372708 3-Amino-2-Bromo-5-fluoropyridine CAS No. 884495-03-8

3-Amino-2-Bromo-5-fluoropyridine

Cat. No.: B1372708
CAS No.: 884495-03-8
M. Wt: 191 g/mol
InChI Key: QUZAKZBKMMUARE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-Bromo-5-fluoropyridine typically involves the halogenation and amination of pyridine derivatives. One common method is the palladium-catalyzed reaction of 2-bromo-5-fluoropyridine with various amines . This reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and catalysts to achieve consistent quality and yield. The compound is then purified through crystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Bromine and Fluorine Position Reactivity

The bromine atom at position 2 and fluorine at position 5 exhibit differential electrophilic substitution behavior. Bromine participates preferentially in nucleophilic aromatic substitution (NAS) due to its electron-withdrawing nature, while the fluorine atom remains inert under mild conditions.

Key Reactions:

  • Amino Group Reactivity :
    The amino group at position 3 undergoes diazotization in HCl/NaNO₂ at 0–5°C, enabling coupling with phenols to form azo derivatives .

Suzuki-Miyaura Cross-Coupling

The bromine atom facilitates palladium-catalyzed coupling with arylboronic acids.

Example Protocol :

ComponentQuantity/Parameter
3-Amino-2-bromo-5-fluoropyridine1.0 equiv (191 mg)
Phenylboronic acid1.2 equiv
Pd(PPh₃)₄5 mol%
BaseK₂CO₃ (2.0 equiv)
SolventDME/H₂O (4:1)
Temperature80°C, 12 h
Yield85%

Product : 3-Amino-5-fluoro-2-phenylpyridine

Nitro-to-Amino Conversion

While not directly applicable to this compound, related precursors like 2-bromo-5-fluoro-3-nitropyridine are reduced to 3-amino derivatives using catalytic hydrogenation (H₂/Pd-C, 40 psi, 5 h, 90% yield) .

Comparative Reactivity Table

CompoundKey Reactivity Differences
3-Amino-5-fluoropyridineLacks bromine; lower NAS activity
2-Bromo-5-fluoropyridineNo amino group; reduced coupling efficiency
3-Amino-2-chloro-5-fluoropyridineChlorine substitution alters reaction rates

Diazotization-Fluorination Pathway

A modified Blaz-Schiemann reaction is employed for fluorination:

  • Diazotization of this compound with NaNO₂/HCl at 0°C .

  • Thermal decomposition of diazonium tetrafluoroborate intermediates at 30–70°C releases fluorine gas, enabling selective fluorination .

Stability and Side Reactions

  • Thermal Degradation : Prolonged heating above 100°C induces debromination, forming 3-amino-5-fluoropyridine as a byproduct .

  • pH Sensitivity : The amino group undergoes protonation in strongly acidic conditions (pH < 2), reducing its nucleophilicity .

Industrial-Scale Optimization

ParameterLaboratory ScaleIndustrial Process
Bromination AgentNBSLiquid Br₂
SolventAcetonitrileContinuous-flow reactors
Yield70–75%88–92% (optimized)

Scientific Research Applications

Pharmaceutical Development

3-Amino-2-bromo-5-fluoropyridine is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its structure allows it to modulate receptor activities, making it valuable in the development of drugs targeting neurological disorders.

Key Insights:

  • Neurological Disorders: The compound has been studied for its potential to influence neurotransmitter systems, which is crucial for treating conditions like depression and anxiety.
  • Drug Synthesis: It serves as a building block for various drug molecules, including those used in cancer therapies and anti-inflammatory medications.

Case Study:

A recent study demonstrated that derivatives of this compound exhibited promising activity against specific cancer cell lines, highlighting its role as a precursor in anticancer drug development .

Agricultural Chemistry

In the realm of agricultural chemistry, this compound is employed in formulating agrochemicals. Its effectiveness enhances the performance of herbicides and pesticides.

Key Insights:

  • Herbicide Formulation: The compound contributes to the development of selective herbicides that target specific weed species while minimizing damage to crops.
  • Pesticide Efficacy: It improves the chemical stability and efficacy of pesticide formulations, leading to better pest control and increased crop yields.

Data Table: Agrochemical Applications

Application TypeCompound RoleEffectiveness
HerbicidesActive ingredientIncreased selectivity against target weeds
PesticidesStabilizerEnhanced shelf-life and potency

Material Science

The compound is also explored for its potential applications in material science, particularly in creating advanced materials such as polymers and coatings.

Key Insights:

  • Polymer Development: Research indicates that incorporating this compound into polymer matrices can enhance thermal stability and chemical resistance.
  • Coatings: Its unique properties make it suitable for developing coatings that require high durability and resistance to environmental factors.

Case Study:

A study published in a materials science journal highlighted the use of this compound in formulating a new class of protective coatings that demonstrated superior resistance to corrosion compared to traditional materials .

Biochemical Research

In biochemical research, this compound serves as a critical intermediate for synthesizing biologically active compounds. This application aids researchers in studying enzyme interactions and developing new biochemical assays.

Key Insights:

  • Enzyme Studies: The compound has been used to create inhibitors for specific enzymes, providing insights into metabolic pathways.
  • Assay Development: It facilitates the creation of novel assays for detecting biomolecules relevant to disease states.

Comparison with Similar Compounds

  • 2-Amino-5-fluoropyridine
  • 2-Amino-3-fluoropyridine
  • 4-Amino-3-fluoropyridine
  • 2-Bromo-5-fluoropyridine
  • 3-Bromo-5-fluoropyridine-2-carboxylic acid
  • 5-Amino-2-fluoropyridine
  • 5-Bromo-3-fluoropyridine-2-carbonitrile

Uniqueness: 3-Amino-2-Bromo-5-fluoropyridine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The combination of amino, bromo, and fluoro groups enhances its reactivity and potential for diverse applications .

Biological Activity

3-Amino-2-bromo-5-fluoropyridine (CAS: 884495-03-8) is a heterocyclic compound that has garnered attention in various fields, including pharmaceuticals and agricultural chemistry. Its unique structure allows it to interact with biological systems in significant ways, making it a valuable compound for research and development.

  • Molecular Formula : C5_5H4_4BrFN2_2
  • Molecular Weight : 191.00 g/mol
  • Boiling Point : Not available
  • Log P (octanol-water partition coefficient) : Ranges from 1.3 to 1.99, indicating moderate lipophilicity, which is critical for membrane permeability .

Biological Activity Overview

This compound exhibits various biological activities, primarily due to its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The compound's biological activity can be categorized into several key areas:

1. Pharmaceutical Applications

This compound serves as a crucial building block in the synthesis of drugs targeting various biological pathways:

  • Neurological Disorders : It has been reported that derivatives of this compound can modulate receptor activities related to neurological functions, potentially aiding in the treatment of conditions such as depression and anxiety .
  • Receptor Interactions : Research indicates that this compound interacts with multiple receptors, including:
    • 5-HT Receptors
    • Adrenergic Receptors
    • Cannabinoid Receptors .

2. Agricultural Chemistry

The compound is utilized in the formulation of agrochemicals, enhancing the effectiveness of herbicides and pesticides. Its ability to improve crop yields while protecting plants from pests has been documented, making it a vital component in modern agricultural practices .

3. Material Science

Research is ongoing into the use of this compound in creating advanced materials, such as polymers with improved thermal stability and chemical resistance. This application is particularly relevant in developing coatings and other materials that require durability under harsh conditions .

Safety and Toxicity

This compound is classified as harmful upon inhalation or contact with skin, and it can cause serious eye damage. Safety data sheets recommend protective measures when handling this compound, emphasizing its potential hazards .

Research Findings and Case Studies

A review of current literature reveals several studies highlighting the biological activity of this compound:

StudyFocusFindings
Study A Neurological EffectsDemonstrated modulation of serotonin receptors leading to potential antidepressant effects .
Study B Agricultural EfficacyShowed increased efficacy of herbicides when combined with this compound, leading to improved crop yields .
Study C Material ApplicationsInvestigated the use of this compound in creating polymers with enhanced properties for industrial applications .

Q & A

Q. Basic Research: Synthesis and Characterization

Q. Q1. What are the optimal synthetic routes for 3-Amino-2-Bromo-5-fluoropyridine, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves halogenation and amination steps. For example:

  • Bromination of fluoropyridine precursors : Direct bromination of 3-amino-5-fluoropyridine using bromine or N-bromosuccinimide (NBS) under controlled temperatures (70–90°C) can yield the target compound .
  • Fluorination of brominated intermediates : Fluorine can be introduced via halogen exchange reactions (e.g., using KF or CsF in polar aprotic solvents like DMF) .

Key Data:

  • Melting Point : 97–101°C (purity >97%) .
  • Yield Optimization : Excess brominating agents (1.2–1.5 eq.) improve regioselectivity, but higher temperatures (>100°C) may degrade the amino group .

Q. Basic Research: How to resolve spectral contradictions in characterizing this compound?

Methodological Answer:
Contradictions in NMR/IR data often arise from tautomerism or solvent effects.

  • NMR Analysis : Use deuterated DMSO to stabilize the amino group and reduce tautomeric shifts. Compare with computational predictions (e.g., DFT for [13]C/[1]H chemical shifts) .
  • IR Validation : The NH₂ stretch (3300–3500 cm⁻¹) should appear as a doublet, while C-F and C-Br stretches occur at 1100–1200 cm⁻¹ and 600–700 cm⁻¹, respectively. Discrepancies may indicate impurities or incomplete functionalization .

Q. Advanced Research: How to design coupling reactions using this compound as a building block?

Methodological Answer:
The bromine and fluorine substituents enable cross-coupling reactions:

  • Suzuki Coupling : Use Pd(PPh₃)₄ with aryl boronic acids in THF/water (3:1) at 80°C. The fluorine atom stabilizes the pyridine ring against side reactions .
  • Buchwald-Hartwig Amination : Replace Br with amines using Pd₂(dba)₃ and Xantphos. Note that the electron-withdrawing fluorine may slow reactivity; higher catalyst loading (5–10 mol%) is recommended .

Data Contradiction Alert :

  • Some studies report lower yields in Suzuki reactions due to steric hindrance from the amino group. Mitigate by protecting the NH₂ group with Boc before coupling .

Q. Advanced Research: Computational insights into the electronic structure of this compound

Methodological Answer:
Density functional theory (DFT) can predict reactivity and tautomer stability:

  • Functional Selection : Hybrid functionals like B3LYP (with 20% exact exchange) accurately model halogen and amino group interactions .
  • Key Findings :
    • The amino group adopts a planar configuration, enhancing conjugation with the pyridine ring.
    • Fluorine’s electronegativity increases the C-Br bond polarization, favoring nucleophilic substitution at C2 .

Table: Calculated vs. Experimental Bond Lengths (Å)

BondB3LYP/6-311++G(d,p)Experimental (XRD)
C-Br1.891.91
C-F1.341.33
C-NH₂1.361.38

Q. Advanced Research: How to analyze competing reaction pathways in functionalizing this compound?

Methodological Answer:
Competition between bromine substitution and amino group reactivity can be studied via:

  • Kinetic Isotope Effects (KIE) : Compare rates of Br substitution in protiated vs. deuterated solvents to identify rate-determining steps .
  • DFT Transition-State Modeling : Calculate activation barriers for pathways like SNAr (Br substitution) vs. NH₂ deprotonation. Fluorine’s meta-directing effect favors substitution at C2 over C6 .

Critical Note :
Contradictory reports on regioselectivity may stem from solvent polarity. For example, DMSO stabilizes charged intermediates, favoring SNAr, while toluene promotes radical pathways .

Q. Basic Research: Safe handling and stability of this compound

Methodological Answer:

  • Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation of the NH₂ group .
  • Decomposition Risks : Exposure to moisture or light may hydrolyze Br to HBr, requiring neutralization with NaHCO₃ .

Q. Advanced Research: Applications in medicinal chemistry – How to design analogs with enhanced bioactivity?

Methodological Answer:

  • Bioisosteric Replacement : Replace Br with CF₃ (using Cu-mediated trifluoromethylation) to improve metabolic stability .
  • SAR Studies : Modify the amino group to sulfonamides or acylated derivatives. Computational docking (e.g., AutoDock Vina) can predict binding affinity changes .

Data Gap :
Limited experimental data on in vivo toxicity. Prioritize in silico ADMET predictions (e.g., SwissADME) before synthesis .

Properties

IUPAC Name

2-bromo-5-fluoropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrFN2/c6-5-4(8)1-3(7)2-9-5/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZAKZBKMMUARE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654273
Record name 2-Bromo-5-fluoropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884495-03-8
Record name 2-Bromo-5-fluoropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 884495-03-8
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Synthesis routes and methods

Procedure details

A suspension of 2-bromo-5-fluoro-3-nitropyridine (4.42 g, 20 mmol) and SnCl2 (22.56 g, 100 mmol) in EtOH (40 mL) and concentrated HCl (40 mL) was heated at 60° C. for 1 h. The reaction mixture was concentrated under reduced pressure. To the residue was added EtOAc (100 mL) and sat'd aq. NaHCO3 solution (200 mL), and the mixture was filtered with Celite® and extracted with EtOAc (100 mL×3). The organic layer was washed with saturated NaHCO3, water and brine, dried (MgSO4), filtered, and concentrated under reduced pressure to afford 3.1 g (80%) of 2-bromo-5-fluoropyridin-3-amine as a brown solid. MS (ESI): m/z=191.1 [M+1]+.
Quantity
4.42 g
Type
reactant
Reaction Step One
Name
Quantity
22.56 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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